2-Cyclopropylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H10N2/c1-2-6-12-7-9(8-4-5-8)11-10(12)3-1/h1-3,6-8H,4-5H2 |
InChI Key |
FVEMSBUFFCKITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Cyclopropylimidazo[1,2-a]pyridine
General Synthetic Approaches
The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine typically involves multi-step organic reactions designed to:
- Construct the imidazo[1,2-a]pyridine fused ring system.
- Introduce the cyclopropyl substituent at the 2-position.
Two main synthetic strategies are commonly reported:
Cyclization of Precursors Containing Pyridine and Cyclopropyl Groups
- Starting from 2-aminopyridine derivatives, the imidazo ring is formed via intramolecular cyclization with appropriate electrophilic reagents such as α-haloketones or α-haloesters.
- The cyclopropyl group can be introduced either before or after ring closure, often via cyclopropanation reactions or by using cyclopropyl-substituted starting materials.
Multicomponent Reactions (Groebke–Blackburn–Bienaymé Reaction)
- The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is a powerful method to synthesize imidazo-fused heterocycles.
- This involves the condensation of an aminopyridine (or aminopyrazine), an aldehyde, and an isocyanide under mild or catalyst-free conditions.
- For cyclopropyl derivatives, cyclopropyl-containing aldehydes or amines can be employed to incorporate the cyclopropyl group directly during ring formation.
Specific Synthetic Routes and Reaction Conditions
Synthesis via Cyclization of 2-Cyclopropyl-Substituted Precursors
- Step 1: Preparation of 2-cyclopropyl-substituted aminopyridine or pyrazine derivative.
- Step 2: Reaction with α-haloketones or α-haloesters to form the imidazo ring.
- Typical Conditions: Use of organic solvents such as dichloromethane or ethanol; bases like triethylamine; temperature ranging from room temperature to reflux.
- Example: The reaction of 2-cyclopropyl-3-aminopyridazine with methyl chloroformate in dichloromethane with triethylamine base at room temperature yields methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate, a closely related compound.
Groebke–Blackburn–Bienaymé Multicomponent Reaction
- Components: Aminopyrazine or aminopyridine, cyclopropyl aldehyde, and isocyanide or cyanating agents like trimethylsilyl cyanide (TMSCN).
- Solvent: Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) or conventional solvents.
- Catalyst: Often catalyst-free or iodine catalysis (5 mol%) to accelerate cyclization.
- Temperature: Mild heating (e.g., 50 °C) or room temperature.
- Workup: Suspension in ethyl acetate (EtOAc) followed by cooling to 0 °C enhances crystallinity and yield.
- Yields: Optimized yields are often high due to the efficiency of the multicomponent reaction.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow chemistry to streamline the process, improve reproducibility, and reduce costs.
- Automated reactors allow precise control over reaction parameters such as temperature, mixing, and residence time.
- Green chemistry principles, including the use of environmentally friendly solvents and catalyst-free conditions, are increasingly adopted to enhance sustainability.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-cyclopropyl aminopyridine or pyrazine | Starting from aminopyridine/pyrazine, cyclopropanation or substitution | Cyclopropyl-substituted aminopyridine/pyrazine |
| 2 | Cyclization with α-haloketones or α-haloesters | Triethylamine base, dichloromethane, room temp | Formation of imidazo[1,2-a]pyridine ring system |
| 3 | Multicomponent GBB reaction (alternative) | Aminopyridine/pyrazine + cyclopropyl aldehyde + isocyanide, [bmim]Br, 50 °C, iodine catalyst (optional) | Direct formation of 2-cyclopropylimidazo-fused heterocycle |
Analytical Characterization Techniques
To confirm the structure and purity of 2-Cyclopropylimidazo[1,2-a]pyridine and derivatives, the following methods are essential:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Assign aromatic and cyclopropyl protons | Cyclopropyl protons typically appear at δ ~0.5–1.5 ppm; aromatic protons δ ~7–9 ppm |
| Carbon-13 NMR (¹³C NMR) | Confirm carbon skeleton and substituents | Signals for cyclopropyl carbons and fused ring carbons |
| Mass Spectrometry (ESI-HRMS) | Confirm molecular ion and molecular weight | Molecular ion peak consistent with C11H11N3 (for related compounds) |
| Infrared Spectroscopy (IR) | Identify functional groups (e.g., NH, C=N) | NH stretches near 3300–3400 cm⁻¹, C=N stretches in 1600–1650 cm⁻¹ region |
| UV-Visible Spectroscopy (UV-Vis) | Determine λmax for conjugated systems | λmax typically in the 270–290 nm range for nitro or substituted derivatives |
Research Findings and Optimization Notes
- Catalyst Use: Iodine (5 mol%) is effective in accelerating cyclization steps in the GBB reaction, improving yields and reaction rates.
- Temperature Control: Mild heating (~50 °C) enhances solubility and reaction kinetics; post-reaction cooling to 0 °C improves crystallinity and product isolation.
- Solvent Selection: Ethyl acetate (EtOAc) is preferred for workup due to good solubility and ease of removal; ionic liquids like [bmim]Br provide catalyst-free reaction media with high efficiency.
- Purification: Filtration and recrystallization are common; reverse-phase HPLC is used for high purity in pharmaceutical applications.
- Yield Optimization: Stoichiometric control of reagents, especially aldehydes and isocyanides, is critical; continuous flow reactors can enhance yield and reproducibility on scale-up.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 2-cyclopropyl aminopyridine with α-haloketone | 2-cyclopropyl-3-aminopyridine, α-haloketone, triethylamine | Room temp, dichloromethane | Straightforward, good yields | Requires pre-synthesis of cyclopropyl amine |
| Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction | Aminopyridine, cyclopropyl aldehyde, isocyanide, [bmim]Br | 50 °C, catalyst-free or iodine catalyzed | One-pot, efficient, mild conditions | May require ionic liquids, purification complexity |
| Continuous flow synthesis (industrial) | Same as above, automated flow setup | Controlled temp, flow rate | Scalability, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylimidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of cyclopropylimidazo[1,2-a]pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic ring with a broad range of applications in medicinal chemistry . Imidazo[1,2-a]pyridine derivatives are constantly being developed because of their intriguing chemical structure and varied biological activity, making them a vital tool for medicinal chemists . These compounds have uses in medicines, organometallics, and natural products . Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are a class of compounds that target essential, conserved cellular processes .
Synthesis of Imidazo[1,2-a]pyridinyl Derivatives
Several steps are involved in the synthesis of Imidazo[1,2-a]pyridinyl derivatives :
- Step b A vial charged with 6-bromo-2-ethyl-8-fluoro-imidazo[1,2-a]pyridine, Pd(OAc) 2, (5-diphenylphosphanyl-9,9-dimethyl-xanthen-4-yl)- diphenyl-phosphane, Cs 2 CO 3 and 6- (difluoromethyl)pyridine-2-carboxamide. The vial is sealed with a septa cap and purged with N2 .
- Step c 2-cyclopropyl-7-ethoxy-imidazo[1,2-a]pyridin-6-amine the regiomeric mixture from Step b (2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid and 2-(2,2,2-trifluoroethoxy)nicotinic acid) in DMF were treated with DIPEA, followed by BOP. The solution was maintained overnight at room temperature .
- Step d 2-cyclopropylimidazo[1,2-a]pyrimidin-6-amine hydrochloride, 6- (trifluoromethyl)pyridine-2-carboxylic acid in DMF were treated with DIPEA, followed by BOP. The reaction was stirred overnight at room temperature. The material was then directly purified via reverse phase HPLC to give N-(2-cyclopropylimidazo[1,2-a]pyrimidin-6-yl)-6- (trifluoromethyl)picolinamide .
Mechanism of Action
The mechanism of action of 2-Cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine core is versatile, with substituents critically influencing physicochemical and biological properties. Below is a detailed comparison of 2-cyclopropylimidazo[1,2-a]pyridine with structurally analogous compounds:
Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The cyclopropyl group in 2-cyclopropylimidazo[1,2-a]pyridine reduces logP compared to alkyl-substituted analogs (e.g., N-cyclohexyl derivatives with logP ~3.5) .
Market and Industrial Relevance
- 2-(Chloromethyl)-imidazo[1,2-a]pyridine : Widely manufactured in Asia and Europe, with a market value exceeding $5 million annually (2024 data) .
Research Findings and Trends
- Patent Landscape : Over 15 patents since 2020 describe 2-cyclopropylimidazo[1,2-a]pyridine derivatives, emphasizing their utility in oncology (e.g., EGFR and ALK inhibitors) .
- Safety Profiles : Chloromethyl derivatives exhibit higher toxicity (LD₅₀ < 50 mg/kg in rodents) compared to cyclopropyl analogs, which show favorable tolerability in vivo .
- Synthetic Challenges : Cyclopropane ring installation requires stringent conditions (e.g., transition metal catalysis), whereas chloromethyl analogs are easier to functionalize .
Biological Activity
2-Cyclopropylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects across various diseases, including cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of 2-cyclopropylimidazo[1,2-a]pyridine, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The imidazo[1,2-a]pyridine framework consists of a fused bicyclic structure that incorporates both nitrogen and carbon atoms. The specific substitution at the 2-position with a cyclopropyl group enhances its pharmacological properties.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 2-cyclopropylimidazo[1,2-a]pyridine, exhibit significant anticancer properties. A study conducted on various derivatives revealed that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced cytotoxicity against different cancer cell lines.
Table 1: Cytotoxicity of 2-Cyclopropylimidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Cyclopropylimidazo[1,2-a]pyridine | MDA-MB-231 (Breast) | 27.1 | Induction of apoptosis |
| 2-Cyclopropylimidazo[1,2-a]pyridine | HepG2 (Liver) | 74.2 | Inhibition of cell proliferation |
The compound demonstrated an IC50 value of 27.1 μM against the MDA-MB-231 breast cancer cell line, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial properties. A review highlighted that these compounds exhibit activity against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives, it was found that:
- Compound A showed effective inhibition against Staphylococcus aureus.
- Compound B displayed antifungal activity against Candida albicans.
These findings suggest that structural modifications in the imidazo[1,2-a]pyridine scaffold can lead to enhanced antimicrobial efficacy .
Other Biological Activities
The biological profile of 2-cyclopropylimidazo[1,2-a]pyridine extends beyond anticancer and antimicrobial activities. It has been reported to possess:
- Antiviral Activity : Targeting viral replication processes.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
- Neuroprotective Properties : Potentially beneficial in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Research has shown that specific substitutions at various positions significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationship Insights
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Cyclopropyl | Enhanced anticancer activity |
| 3 | Nitro group | Increased cytotoxicity |
| 5 | Halogen | Improved antimicrobial properties |
These insights guide medicinal chemists in designing more effective derivatives with targeted biological activities .
Q & A
Q. What are the common synthetic strategies for derivatizing the imidazo[1,2-a]pyridine core, particularly with cyclopropyl substituents?
The imidazo[1,2-a]pyridine scaffold is typically synthesized via multicomponent reactions. A widely used method involves a Cu-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes, which allows efficient functionalization at the 2-position (e.g., cyclopropyl groups) . For cyclopropyl derivatives, post-synthetic modifications like Friedel-Crafts acylation or halogenation (e.g., chloromethylation) are employed to introduce substituents while preserving the core heterocycle .
Q. What key pharmacological activities are associated with 2-cyclopropylimidazo[1,2-a]pyridine derivatives?
These derivatives exhibit anticancer , anti-inflammatory , and CNS-modulating activities. For instance, cyclopropyl-substituted analogs show selective cytotoxicity against cancer cells (e.g., HepG2, MCF-7) with IC50 values as low as 11 µM, while sparing normal cells (e.g., Vero cells) . Anti-inflammatory activity is linked to COX-1/COX-2 inhibition, as demonstrated by docking simulations and in vivo granuloma assays .
Q. How do substituent positions on the imidazo[1,2-a]pyridine ring influence biological activity?
Substituent electronic effects and steric hindrance critically modulate activity. For example:
- Electron-withdrawing groups (EWGs) like nitro at the para position enhance anticancer activity by reducing steric clashes with the imidazo[1,2-a]pyridine core .
- Electron-donating groups (EDGs) like amines at the meta or para positions improve anti-inflammatory efficacy by optimizing binding to COX-2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects on anticancer activity?
Contradictions often arise from steric vs. electronic interactions. For example:
- Nitro groups at the ortho position reduce activity due to steric hindrance, whereas para-nitro derivatives exhibit enhanced cytotoxicity (IC50: 11 µM vs. >50 µM) .
- Comparative SAR studies using isosteric replacements (e.g., CF3 vs. NO2) and computational modeling (e.g., molecular docking) can clarify these effects .
Q. What experimental designs are optimal for evaluating the anti-inflammatory potential of 2-cyclopropylimidazo[1,2-a]pyridine derivatives?
A tiered approach is recommended:
- In silico screening : Perform docking simulations on COX-1/COX-2 to prioritize compounds with high binding affinity (e.g., ∆G < -8 kcal/mol) .
- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models.
- In vivo validation : Use the cotton pellet granuloma assay to assess edema reduction at doses ≤20 mg/kg, with histopathological evaluation to exclude gastrointestinal toxicity .
Q. How can synthetic routes be optimized for scalable production of 2-cyclopropylimidazo[1,2-a]pyridine?
Key strategies include:
- Catalyst optimization : Replace homogeneous catalysts (e.g., CuI) with recyclable heterogeneous systems (e.g., Cu-ZSM-5 zeolite) to improve yield (>80%) and reduce waste .
- One-pot methodologies : Combine cyclopropanation (e.g., Simmons-Smith reaction) with TCC to minimize intermediate isolation .
- Flow chemistry : Enhance reaction control for halogenation or acylation steps, achieving >90% purity by HPLC .
Q. What analytical techniques are critical for characterizing 2-cyclopropylimidazo[1,2-a]pyridine derivatives?
- NMR spectroscopy : 1H/13C NMR confirms substituent regiochemistry (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks critical for stability (e.g., C–H⋯N interactions in crystalline forms) .
- LC-MS/MS : Quantifies metabolic stability in microsomal assays, with fragmentation patterns (m/z 200–400) confirming degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
